molecular formula C9H8BrNOS B15059064 2-Bromo-6-methoxy-4-methylbenzothiazole

2-Bromo-6-methoxy-4-methylbenzothiazole

Cat. No.: B15059064
M. Wt: 258.14 g/mol
InChI Key: OWWHABGGUOKGSO-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-methylbenzothiazole is a chemical compound with the molecular formula C9H8BrNOS. It is a derivative of benzothiazole, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-methylbenzothiazole typically involves the bromination of 6-methoxy-4-methylbenzothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 2-azido-6-methoxy-4-methylbenzothiazole, 2-thiocyanato-6-methoxy-4-methylbenzothiazole, and various amine derivatives.

    Oxidation Reactions: Products include 2-bromo-6-formyl-4-methylbenzothiazole and 2-bromo-6-carboxy-4-methylbenzothiazole.

    Reduction Reactions: The primary product is 6-methoxy-4-methylbenzothiazole.

Scientific Research Applications

2-Bromo-6-methoxy-4-methylbenzothiazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-methylbenzothiazole involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. These interactions are often studied using molecular docking and other computational techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxybenzothiazole
  • 2-Bromo-4-methoxy-6-methylbenzothiazole
  • 6-Methoxy-2-methylbenzothiazole

Uniqueness

2-Bromo-6-methoxy-4-methylbenzothiazole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-bromo-6-methoxy-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHABGGUOKGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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